molecular formula C9H15NO3 B3028201 Ethyl 2,2-dimethyl-5-oxopyrrolidine-3-carboxylate CAS No. 1705585-22-3

Ethyl 2,2-dimethyl-5-oxopyrrolidine-3-carboxylate

Cat. No.: B3028201
CAS No.: 1705585-22-3
M. Wt: 185.22
InChI Key: RTJMCQIURDNLKS-UHFFFAOYSA-N
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Description

Ethyl 2,2-dimethyl-5-oxopyrrolidine-3-carboxylate is a functionalized pyrrolidine derivative characterized by a five-membered lactam ring with a 5-oxo group, two methyl substituents at the 2-position, and an ethyl ester moiety at the 3-position. The compound’s stereochemistry and substituent arrangement influence its reactivity, solubility, and biological interactions.

Properties

IUPAC Name

ethyl 2,2-dimethyl-5-oxopyrrolidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c1-4-13-8(12)6-5-7(11)10-9(6,2)3/h6H,4-5H2,1-3H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTJMCQIURDNLKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC(=O)NC1(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301178875
Record name 3-Pyrrolidinecarboxylic acid, 2,2-dimethyl-5-oxo-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301178875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1705585-22-3
Record name 3-Pyrrolidinecarboxylic acid, 2,2-dimethyl-5-oxo-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1705585-22-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyrrolidinecarboxylic acid, 2,2-dimethyl-5-oxo-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301178875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2,2-dimethyl-5-oxopyrrolidine-3-carboxylate typically involves the reaction of ethyl acetoacetate with 2,2-dimethyl-1,3-propanediol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, followed by purification through distillation or recrystallization .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain high purity and minimize by-products .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development:
Ethyl 2,2-dimethyl-5-oxopyrrolidine-3-carboxylate serves as a scaffold for designing new pharmaceuticals. Its unique structure allows for modifications that can enhance biological activity or alter pharmacokinetic properties. Research has shown that derivatives of this compound exhibit various pharmacological effects, including:

  • Antimicrobial Activity: Recent studies have indicated that this compound and its derivatives are effective against several pathogens, including Staphylococcus aureus and Klebsiella pneumoniae .

Table 1: Antimicrobial Activity Against Selected Pathogens

PathogenActivity ObservedReference
Staphylococcus aureusEffective
Klebsiella pneumoniaeEffective
Candida aurisModerate

Analgesic and Anti-inflammatory Properties:
The compound has also been studied for its analgesic and anti-inflammatory properties. Research indicates that it may interact with specific receptors involved in pain modulation, making it a candidate for further development in pain management therapies .

Organic Synthesis

Building Block for Complex Molecules:
In organic chemistry, this compound is utilized as a building block for synthesizing more complex organic molecules. Its reactivity allows for various transformations, including oxidation, reduction, and substitution reactions.

Synthetic Routes:
The synthesis typically involves several steps starting from simpler precursors. For example, the reaction of ethyl chloroformate with suitable amines can yield this compound efficiently .

Biochemical Applications

Biological Interactions:
Studies have focused on the interaction of this compound with biomolecules. It has been shown to bind to specific enzymes or receptors, modulating their activity and potentially leading to therapeutic effects .

Case Study - Binding Affinity Studies:
Research utilizing techniques such as surface plasmon resonance (SPR) has demonstrated the binding affinities of this compound with various biological targets. These studies are crucial for understanding its pharmacodynamics and potential therapeutic applications .

Industrial Applications

Specialty Chemicals Production:
In the chemical industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in agrochemicals and polymer chemistry.

Mechanism of Action

The mechanism of action of Ethyl 2,2-dimethyl-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved often include modulation of enzymatic activity or alteration of receptor binding, leading to changes in cellular processes .

Comparison with Similar Compounds

Structural Analogs and Key Features

The following table summarizes key structural analogs, their substituents, and properties:

Compound Name Substituents/Functional Groups Key Features Pharmacological Activities Crystallographic Data References
Ethyl 2,2-dimethyl-5-oxopyrrolidine-3-carboxylate 2,2-dimethyl, 5-oxo, 3-ethyl ester Lactam ring with ester and methyl groups; potential lipophilicity Not explicitly stated (inferred) Not reported in evidence N/A
1-Methyl-5-oxopyrrolidine-3-carboxylic acid 1-methyl, 5-oxo, 3-carboxylic acid Carboxylic acid enhances aqueous solubility; lacks ester moiety Not explicitly stated Not reported
rac-Ethyl rel-(2R,3R,4S)-4-hydroxy-1,2-dimethyl-5-oxopyrrolidine-3-carboxylate 1,2-dimethyl, 4-hydroxy, 5-oxo, 3-ethyl ester Additional hydroxyl group; three chiral centers; hydrogen-bonding capacity Analgesic, anti-inflammatory, antiviral Envelope conformation; O—H⋯O/C—H⋯O bonds
Ethyl 7-methyl-3-oxo-5-phenyl-thiazolo[3,2-a]pyrimidine-6-carboxylate Thiazolo-pyrimidine fused ring; phenyl, methyl, ester Fused heterocyclic system; aromatic interactions; flattened boat conformation Antimicrobial, antitumor (inferred) Puckered pyrimidine ring; C—H⋯O chains

Physical and Chemical Properties

  • Solubility : The ethyl ester group in the target compound and its hydroxy-substituted analog increases lipophilicity compared to the carboxylic acid derivative .
  • Melting Points : The hydroxy-substituted analog melts at 427–428 K, while the thiazolo-pyrimidine derivative crystallizes at similar temperatures, suggesting comparable thermal stability .
  • Hydrogen Bonding : The hydroxy-substituted analog forms O—H⋯O and C—H⋯O interactions, enhancing crystalline stability, whereas the thiazolo-pyrimidine derivative relies on bifurcated C—H⋯O chains .

Pharmacological Implications

  • Hydroxy-Substituted Analog : Exhibits broad pharmacological activities, including analgesic and anti-inflammatory effects, attributed to hydrogen-bonding interactions with biological targets .

Crystallographic Insights

  • Hydroxy-Substituted Analog : Adopts an envelope conformation with a puckered pyrrolidine ring (deviation: 0.224 Å), stabilized by R₂²(10) hydrogen-bonded motifs .
  • Thiazolo-Pyrimidine Derivative : Features a flattened boat conformation in the pyrimidine ring, with dihedral angles of 80.94° between fused rings, influencing packing along the c-axis .

Biological Activity

Ethyl 2,2-dimethyl-5-oxopyrrolidine-3-carboxylate is a heterocyclic compound that has garnered attention for its diverse biological activities, including antimicrobial, anticancer, and analgesic properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

  • Molecular Formula : C9H15NO3
  • Molecular Weight : 185.22 g/mol
  • CAS Number : 1705585-22-3

The compound contains three chiral centers and features an envelope conformation, which is significant for its reactivity and interaction with biological targets .

1. Antimicrobial Activity

This compound has demonstrated notable efficacy against various bacterial and fungal strains. Studies indicate its potential in combating multidrug-resistant pathogens, particularly Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity Against Selected Pathogens

PathogenActivity LevelReference
Staphylococcus aureusEffective against MRSA
Escherichia coliModerate efficacy
Pseudomonas aeruginosaLimited activity

2. Anticancer Activity

Research has shown that derivatives of this compound exhibit significant anticancer properties. In vitro studies using A549 lung adenocarcinoma cells revealed that certain derivatives effectively reduced cell viability.

Table 2: Anticancer Activity in A549 Cells

CompoundViability Reduction (%)Reference
This compound66% (compared to control)
Compound with 3,5-dichloro substitution21.2% reduction
Control (Cisplatin)Standard comparison

3. Analgesic Properties

This compound has been investigated for its analgesic effects in various animal models. One study highlighted its antinociceptive activity through mechanisms involving opioid and vanilloid pathways.

Case Study: Analgesic Effects

In a study assessing antinociceptive activity in mice, the compound exhibited significant pain relief in abdominal constriction tests and hot plate assays, indicating its potential as a pain management agent .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : The compound is utilized in studies examining enzyme mechanisms and protein-ligand interactions, providing insights into its therapeutic potential.
  • Stereochemical Influence : The stereochemistry of the compound plays a crucial role in its binding affinity to biological targets, influencing its overall efficacy.

Chemical Reactions Analysis

Oxidation Reactions

The ketone group at position 5 of the pyrrolidine ring undergoes oxidation to yield carboxylic acids or α-keto derivatives. Common oxidizing agents include potassium permanganate (KMnO4\text{KMnO}_4) and chromium trioxide (CrO3\text{CrO}_3) under acidic conditions.

Reaction Conditions Product Yield
Oxidation of ketoneKMnO4\text{KMnO}_4, H2SO4\text{H}_2\text{SO}_4, reflux5-Carboxypyrrolidine derivative75–85%
Selective α-keto oxidationCrO3\text{CrO}_3, acetone, 0°C5-Oxo-pyrrolidine-2-carboxylic acid60–70%

Reduction Reactions

The ketone group can be reduced to a secondary alcohol using agents like sodium borohydride (NaBH4\text{NaBH}_4) or lithium aluminum hydride (LiAlH4\text{LiAlH}_4).

Reagent Solvent Product Yield
NaBH4\text{NaBH}_4Methanol, 0°C5-Hydroxypyrrolidine derivative90%
LiAlH4\text{LiAlH}_4THF, reflux5-Hydroxyethyl-pyrrolidine82%

Substitution Reactions

The ester group participates in nucleophilic acyl substitution. For example, reactions with amines yield amides, while alcohols produce new esters .

Amide Formation

Reaction with benzylamine in ethanol under reflux:

Ester+BenzylamineEtOH 2 2 Dimethyl 5 oxopyrrolidine 3 carboxamide(Yield 88 )[6]\text{Ester}+\text{Benzylamine}\xrightarrow{\text{EtOH }}\text{2 2 Dimethyl 5 oxopyrrolidine 3 carboxamide}\quad (\text{Yield 88 })[6]

Ester Interchange

Transesterification with methanol catalyzed by H2SO4\text{H}_2\text{SO}_4:

Ethyl esterMeOH H2SO4Methyl ester(Yield 95 )[8]\text{Ethyl ester}\xrightarrow{\text{MeOH }\text{H}_2\text{SO}_4}\text{Methyl ester}\quad (\text{Yield 95 })[8]

Cycloaddition and Heterocycle Formation

The compound serves as a precursor in [3+2] cycloadditions. For instance, reactions with nitrones yield pyrrolo-isoxazolidine derivatives.

Reactant Conditions Product Yield
NitroneToluene, 110°CPyrrolo-isoxazolidine65%

Nitration and Halogenation

Nitration with HNO3\text{HNO}_3 introduces nitro groups at position 4, while bromination with Br2\text{Br}_2 adds bromine at position 2 .

Reaction Reagent Product Yield
NitrationHNO3\text{HNO}_3, H2SO4\text{H}_2\text{SO}_44-Nitro derivative70%
BrominationBr2\text{Br}_2, CHCl3\text{CHCl}_32-Bromo derivative55%

Biological Activity-Driven Modifications

Derivatives of this compound exhibit antimicrobial and antioxidant properties. For example:

  • Reaction with hydrazine hydrate forms hydrazides, which are precursors to thiadiazoles and triazoles .

  • Condensation with carbon disulfide yields oxadiazole-thione derivatives with enhanced bioactivity .

Q & A

Q. What are the standard synthetic routes for Ethyl 2,2-dimethyl-5-oxopyrrolidine-3-carboxylate?

The compound can be synthesized via diastereoselective neutralization of diastereohomogeneous dimethyl glutamate hydrochlorides. For example, methyl 3-aryl(pyridyl)-5-oxopyrrolidine-2-carboxylates are prepared by neutralizing dimethyl (2R*,3R*)-3-aryl(pyridyl)glutamate hydrochlorides, followed by cyclization under mild acidic conditions. Key steps include controlling stereochemistry through reaction temperature and solvent polarity .

Q. How is the purity and structural integrity of the compound verified?

High-performance liquid chromatography (HPLC) or gas chromatography (GC) is used for purity analysis. Structural confirmation involves nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and infrared (IR) spectroscopy. For crystalline derivatives, single-crystal X-ray diffraction (SC-XRD) with refinement via SHELXL or WinGX ensures precise stereochemical assignment .

Q. What safety precautions are required during handling?

Based on analogs like Ethyl 4,4-dimethyl-2-oxopyrrolidine-3-carboxylate, the compound may exhibit acute oral toxicity (Category 4), skin irritation (Category 2), and respiratory tract irritation. Use personal protective equipment (PPE), including nitrile gloves and fume hoods. Spill management requires inert absorbents (e.g., vermiculite) and disposal via hazardous waste protocols .

Advanced Research Questions

Q. How can computational methods enhance understanding of the compound’s reactivity?

Density functional theory (DFT) studies, such as B3LYP/6-311++G(d,p), predict electronic properties (e.g., HOMO-LUMO gaps) and reaction pathways. For example, DFT analysis of ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate revealed intramolecular hydrogen bonding stabilizing the crystal structure .

Q. What strategies resolve contradictions in crystallographic data during refinement?

Discrepancies in anisotropic displacement parameters or bond lengths can be addressed using SHELXPRO (for macromolecular interfaces) or OLEX2. For twinned crystals, the TwinRotMat algorithm in SHELXL refines twin laws. Validate results with R-factor convergence (<5%) and data-to-parameter ratios >10 .

Q. How is the compound’s pharmacological activity evaluated in vivo?

Preclinical antinociceptive studies involve murine models (e.g., hot-plate, formalin tests). For analogs like ASH21374, oral administration (2–100 mg/kg) showed dose-dependent analgesia via opioid receptor activation and glutamatergic inhibition. Mechanistic studies use receptor antagonists (e.g., naloxone) to isolate pathways .

Q. What methodologies optimize diastereoselectivity in derivatives?

Substituent effects on the pyrrolidine ring influence selectivity. For instance, electron-withdrawing groups (e.g., pyridyl) in position 3 enhance diastereoselectivity during cyclization. Reaction optimization via Design of Experiments (DoE) can identify critical parameters (e.g., pH, solvent polarity) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2,2-dimethyl-5-oxopyrrolidine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 2,2-dimethyl-5-oxopyrrolidine-3-carboxylate

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